molecular formula C22H22N6O2S2 B4234176 N-1,3-benzothiazol-2-yl-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide

N-1,3-benzothiazol-2-yl-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B4234176
M. Wt: 466.6 g/mol
InChI Key: GKPTWQIFBZSURW-UHFFFAOYSA-N
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Description

N-1,3-benzothiazol-2-yl-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C22H22N6O2S2 and its molecular weight is 466.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 466.12456631 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

  • Study 1: A research study synthesized new triazole derivatives, including those with benzothiazole acetamide structures similar to the chemical , and investigated their antimicrobial activities. Notably, specific compounds displayed potent activities against Candida species and various pathogenic bacteria (Altıntop et al., 2011).
  • Study 2: Another study focused on synthesizing benzothiazole derivatives, akin to the chemical , to investigate their antimicrobial efficacy. These compounds were prepared using reactions involving benzothiazole structures and screened for antimicrobial activities against a range of bacteria and fungi (Özdemir et al., 2011).

Antitumor and Anti-inflammatory Activities

  • Study 3: Researchers synthesized benzothiazole derivatives with various heterocyclic ring systems, showing significant antitumor activity in vitro against human tumor cell lines. This demonstrates the potential of benzothiazole-based compounds in cancer research (Yurttaş et al., 2015).
  • Study 4: A related study synthesized N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide derivatives, exhibiting significant in vitro and in vivo anti-inflammatory activity. These findings indicate the therapeutic potential of benzothiazole-related compounds in treating inflammation (Tariq et al., 2018).

Antiviral and Antifungal Properties

  • Study 5: Research on benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety revealed their good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against certain pathogens. This suggests the potential use of such compounds in developing antiviral and antibacterial agents (Tang et al., 2019).

Hemolytic Activity Evaluation

  • Study 6: A study on the synthesis and hemolytic activity of certain 1,3,4-oxadiazole compounds, related to the chemical , showed that most compounds were active against microbial species and exhibited low toxicity. This indicates the potential of these compounds in antimicrobial applications without significant cytotoxic effects (Gul et al., 2017).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[5-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S2/c29-20(24-21-23-17-8-4-5-9-18(17)32-21)15-31-22-26-25-19(14-27-10-12-30-13-11-27)28(22)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPTWQIFBZSURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzothiazol-2-yl-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-1,3-benzothiazol-2-yl-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-1,3-benzothiazol-2-yl-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-1,3-benzothiazol-2-yl-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 5
Reactant of Route 5
N-1,3-benzothiazol-2-yl-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
N-1,3-benzothiazol-2-yl-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide

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